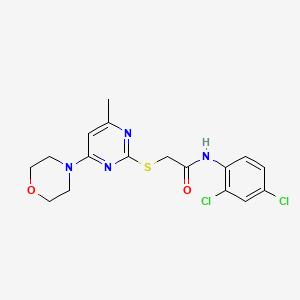
N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18Cl2N4O2S and its molecular weight is 413.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide, identified by its CAS number 712288-99-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a dichlorophenyl group, a thioacetamide moiety, and a morpholinopyrimidine derivative. Its molecular formula is C17H18Cl2N4O2S, with a molecular weight of approximately 396.32 g/mol. The presence of the morpholine and pyrimidine rings contributes to its unique pharmacological profile.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in inflammatory processes. Notably, studies have demonstrated that it inhibits the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in stimulated macrophage cells. This inhibition is linked to the compound's ability to bind to the active sites of these enzymes, thereby reducing their activity and mitigating inflammatory responses .
Anti-inflammatory Activity
- Inhibition of NO Production : The compound has been shown to significantly reduce NO production in LPS-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations. This effect is crucial as excessive NO production is associated with various inflammatory diseases .
- Reduction of iNOS and COX-2 Expression : Western blot analyses revealed that treatment with this compound leads to decreased protein expression levels of inducible nitric oxide synthase (iNOS) and COX-2, further supporting its anti-inflammatory properties .
Study 1: Anti-inflammatory Effects
A study focusing on the anti-inflammatory effects of morpholinopyrimidine derivatives found that compounds similar to this compound effectively inhibited pro-inflammatory cytokines in macrophages stimulated by LPS. The study utilized molecular docking techniques to predict binding affinities and interactions with iNOS and COX-2 .
Study 2: Structural Activity Relationship
A comparative study assessed various thioacetamide derivatives, including those with similar structural motifs to our compound. Results indicated that substitutions on the pyrimidine ring significantly influenced biological activity, suggesting potential pathways for optimizing therapeutic efficacy .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S/c1-11-8-15(23-4-6-25-7-5-23)22-17(20-11)26-10-16(24)21-14-3-2-12(18)9-13(14)19/h2-3,8-9H,4-7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLVEEWOPGIJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














